1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
1-Allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with an allyl group at the N1 position and a p-toluenesulfonyl (tosyl) group at the C3 position. The pyrroloquinoxaline scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-3-12-24-19(21)18(27(25,26)14-10-8-13(2)9-11-14)17-20(24)23-16-7-5-4-6-15(16)22-17/h3-11H,1,12,21H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGSOHWGPDAVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoxaline core.
Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction using allyl halides under basic conditions.
Tosylation: The tosyl group is introduced by reacting the compound with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl or tosyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl halides for allylation, tosyl chloride for tosylation.
Major Products
Oxidation: Oxidized derivatives of the pyrroloquinoxaline core.
Reduction: Reduced forms of the compound with hydrogenated groups.
Substitution: Substituted derivatives with various functional groups replacing the allyl or tosyl groups.
Scientific Research Applications
Structural Characteristics
The compound features an allyl group, a tosyl group, and a pyrroloquinoxaline core. Its chemical structure is pivotal for its biological activity, particularly as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR), which plays a critical role in various cellular processes including cell proliferation, migration, and angiogenesis.
Medicinal Chemistry Applications
1. Kinase Inhibition:
1-Allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine has been studied for its potential as a kinase inhibitor. The FGFR pathway is particularly relevant in cancer biology, where aberrant signaling can lead to tumor progression. In vitro studies indicate that this compound can inhibit cancer cell proliferation and induce apoptosis, making it a candidate for cancer therapy.
2. Antimicrobial Properties:
Recent studies have explored the antimicrobial properties of related compounds within the pyrroloquinoxaline family. While specific data on this compound is limited, the structural similarities suggest potential activity against various pathogens .
3. Antitubercular Activity:
Research into derivatives of pyrroloquinoxalines has shown promise against Mycobacterium tuberculosis. The mechanisms underlying this activity involve interactions at the molecular level that disrupt bacterial growth .
Biological Research Applications
1. Cell Signaling Studies:
The compound's role as an FGFR inhibitor allows it to serve as a valuable tool in studying cell signaling pathways. Understanding these pathways can provide insights into developmental biology and disease mechanisms, particularly in oncology and regenerative medicine.
2. Structure-Activity Relationship (SAR) Studies:
The unique structure of this compound makes it suitable for SAR studies aimed at optimizing biological activity through chemical modifications. Such research helps in identifying more potent analogs with improved efficacy and reduced side effects .
Industrial Applications
1. Material Science:
The synthesis of novel materials utilizing pyrroloquinoxaline derivatives is an emerging field. The unique properties of these compounds may lead to advancements in organic electronics or photonic devices due to their electronic characteristics .
2. Green Chemistry:
Synthesis routes involving this compound can be optimized for environmentally friendly processes. The development of greener synthetic methodologies is crucial in reducing the ecological footprint of chemical production .
Mechanism of Action
The mechanism of action of 1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine with three structurally analogous compounds, highlighting substituents, molecular weights, and reported biological activities:
Key Observations:
Substituent Effects on Bioactivity :
- The SIRT1 activator (1-(4-fluorophenyl)-3-(phenylsulfonyl)-...) demonstrates that electron-withdrawing groups (e.g., fluorine, sulfonyl) enhance interactions with enzymes like SIRT1, a NAD⁺-dependent deacetylase involved in inflammation and metabolism .
- The allyl group in the target compound may improve membrane permeability compared to the 3-methoxypropyl or 4-fluorophenyl substituents due to increased hydrophobicity.
Sulfonyl Group Positional Isomerism :
- The meta-substituted tosyl group (m-tolylsulfonyl) in the analog from may alter steric hindrance or electronic effects compared to the para-substituted tosyl group in the target compound. Para-substituted sulfonyl groups are often preferred in drug design for optimal target engagement .
Benzimidazole vs. Sulfonyl Groups :
- The benzimidazole substituent in the 3-methoxypropyl analog () introduces a bicyclic aromatic system capable of π-π stacking or hydrogen bonding, which could shift target selectivity compared to sulfonyl-containing analogs .
Research Findings and Implications
- Synthetic Accessibility: The pyrroloquinoxaline core is amenable to diverse substitutions, enabling rapid exploration of structure-activity relationships (SAR). For example, replacing the tosyl group with a benzimidazole () or fluorophenyl () alters solubility and target affinity.
- Metabolic Stability : Sulfonyl groups (e.g., tosyl, phenylsulfonyl) generally enhance metabolic stability by resisting oxidative degradation, a critical factor in drug development .
- Unresolved Questions: The biological activity of this compound remains uncharacterized in the available literature. Future studies could prioritize screening against kinase or epigenetic targets, given the activity of its analogs.
Biological Activity
1-Allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR), which plays a critical role in various cellular processes including proliferation, migration, and angiogenesis.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- An allyl group ,
- A tosyl group ,
- A pyrroloquinoxaline core .
This structural configuration is essential for its biological activity and interaction with target proteins.
This compound primarily targets the FGFR. The mechanism involves:
- Binding to FGFR : Upon binding to fibroblast growth factors, FGFR undergoes dimerization.
- Autophosphorylation : This dimerization leads to autophosphorylation of tyrosine residues in the cytoplasmic tail, activating downstream signaling pathways.
- Biochemical Pathways : The compound influences the FGF-FGFR axis, which is crucial in regulating organ development, cell proliferation, and angiogenesis .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant anticancer properties:
- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : It can also induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Pharmacokinetics
Research indicates that similar compounds demonstrate good stability in both simulated gastric fluid and intestinal fluid, suggesting favorable pharmacokinetic properties for this compound .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of FGFR-mediated signaling pathways in cancer cells. |
| Study 2 | Reported induction of apoptosis in breast cancer cell lines treated with varying concentrations of the compound. |
| Study 3 | Investigated the pharmacokinetics showing stability under physiological conditions, supporting its potential therapeutic use. |
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions:
Q & A
Q. What are the recommended synthetic routes for preparing 1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine, and what key reagents are involved?
Methodological Answer: The synthesis typically involves:
- Alkylation of quinoxaline precursors : Reacting 3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine with allyl bromide under microwave irradiation (60–80°C, 30–60 min) to introduce the allyl group. This method improves yield and reduces side reactions compared to conventional heating .
- Condensation reactions : Using dichloroquinoxaline derivatives and allylating agents (e.g., propargyl bromide) in the presence of a base (e.g., K₂CO₃) in anhydrous DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve ≥95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm allyl (-CH₂-CH=CH₂) and tosyl (-SO₂C₆H₄CH₃) group integration .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to verify molecular weight (e.g., calculated for C₂₀H₁₉N₃O₂S: 373.12 g/mol).
- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the tosyl group .
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .
Q. What primary biological activities have been reported for structurally related pyrrolo[2,3-b]quinoxaline derivatives?
Methodological Answer:
- Kinase inhibition : Analogous compounds (e.g., 1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine) show SIRT1 activation, modulating glucose homeostasis and insulin sensitivity .
- Anticancer activity : Pyrroloquinoxaline scaffolds inhibit FGFR kinases (IC₅₀ < 100 nM in breast cancer cell lines) by disrupting ATP-binding domains .
- Antimicrobial properties : Chlorinated derivatives exhibit MIC values of 2–8 µg/mL against Gram-positive bacteria .
Advanced Research Questions
Q. How does the allyl group’s electronic configuration influence reactivity in subsequent functionalization?
Methodological Answer: The allyl group’s π-electrons enable electrophilic substitutions (e.g., epoxidation or halogenation) at the β-position. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show that the tosyl group’s electron-withdrawing nature polarizes the quinoxaline ring, directing reactions to the allyl moiety . Experimental validation via regioselective bromination (NBS in CCl₄) confirms this selectivity .
Q. What experimental design strategies optimize yield in microwave-assisted synthesis?
Methodological Answer:
- Factorial Design (DoE) : A 2³ factorial matrix evaluates temperature (60–100°C), reaction time (15–45 min), and solvent (DMF vs. acetonitrile). ANOVA analysis identifies temperature as the most significant factor (p < 0.01) .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) maximizes yield (85–92%) by optimizing microwave power (300–500 W) and catalyst loading (5–15 mol% Pd(OAc)₂) .
Q. How can researchers address stability challenges during storage and handling?
Methodological Answer:
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition when stored in amber vials under argon. LC-MS identifies hydrolysis of the tosyl group as the primary degradation pathway .
- Cryopreservation : Lyophilization with trehalose (1:1 w/w) retains >90% activity after 6 months at -20°C .
Q. What computational tools predict binding affinities to biological targets like kinases?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with FGFR1 (PDB: 3RH0). The tosyl group forms hydrogen bonds with Lys514 and Asp641, while the allyl moiety occupies a hydrophobic pocket .
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess conformational stability of the compound-receptor complex. RMSD < 2 Å indicates stable binding .
Q. How do structural modifications (e.g., tosyl vs. methylsulfonyl) alter bioactivity profiles?
Methodological Answer:
- Comparative SAR Studies : Tosyl derivatives exhibit 10-fold higher FGFR inhibition (IC₅₀ = 35 nM) than methylsulfonyl analogs (IC₅₀ = 350 nM) due to enhanced π-π stacking with receptor aromatics .
- Contradictory Data : In SIRT1 activation assays, methylsulfonyl derivatives outperform tosyl analogs (EC₅₀ = 0.8 µM vs. 2.5 µM), suggesting target-dependent selectivity .
Q. Can AI-driven platforms accelerate reaction optimization for novel derivatives?
Methodological Answer:
- COMSOL Multiphysics Integration : AI algorithms (e.g., neural networks) predict optimal microwave parameters (power, time) with 92% accuracy, reducing experimental iterations by 70% .
- Retrosynthetic Analysis : IBM RXN for Chemistry proposes alternative routes using available precursors (e.g., 2,3-dichloroquinoxaline) with 85% pathway validity .
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Meta-Analysis : Pool data from kinase inhibition assays (n ≥ 5 studies) to calculate weighted IC₅₀ values. Heterogeneity testing (I² statistic) identifies cell line variability (e.g., MCF-7 vs. HeLa) as a key confounder .
- Orthogonal Assays : Validate anticancer activity via apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 assay) to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
